

Spectroscopic Profile of Jatropholone B: A Technical Guide

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Compound of Interest

Compound Name: *Jatropholone B*

Cat. No.: *B3029584*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Jatropholone B**, a naturally occurring diterpene with significant biological activities. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Chemical Structure

Jatropholone B possesses the molecular formula $C_{20}H_{24}O_2$ and a molecular weight of approximately 296.41 g/mol. Its chemical structure is characterized by a complex polycyclic system.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Jatropholone B**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Jatropholone B** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Jatropholone B**

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------------------|----------------------------------|--------------|---------------------------|
| Data not available in search results | | | |

Table 2: ^{13}C NMR Spectroscopic Data for **Jatropholone B**

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | 40.2 |
| 2 | 35.8 |
| 3 | 218.1 |
| 4 | 126.8 |
| 5 | 160.2 |
| 6 | 39.5 |
| 7 | 25.4 |
| 8 | 158.6 |
| 9 | 134.5 |
| 10 | 45.1 |
| 11 | 34.9 |
| 12 | 35.1 |
| 13 | 148.2 |
| 14 | 21.3 |
| 15 | 112.5 |
| 16 | 20.5 |
| 17 | 28.7 |
| 18 | 29.4 |
| 19 | 18.9 |
| 20 | 15.2 |

Note: The specific assignments of some chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **Jatropholone B**

| Wavenumber (cm ⁻¹) | Interpretation |
|--------------------------------------|----------------|
| Data not available in search results | |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

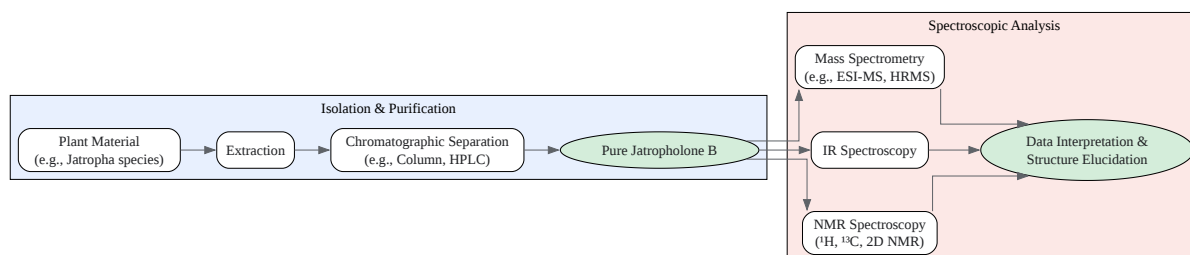
Table 4: Mass Spectrometry Data for **Jatropholone B**

| m/z | Interpretation |
|--------------------------------------|----------------|
| Data not available in search results | |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility. The following outlines a general workflow for the spectroscopic analysis of a natural product like **Jatropholone B**.

General Workflow for Spectroscopic Analysis



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A generalized workflow for the isolation and spectroscopic analysis of **Jatropholone B**.

Detailed Methodologies

Isolation and Purification: **Jatropholone B** is typically isolated from the roots or rhizomes of plants from the *Jatropha* genus. The dried and powdered plant material is subjected to extraction with organic solvents of increasing polarity. The resulting crude extract is then fractionated using various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ^1H NMR) in a deuterated solvent such as chloroform- d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the acquisition of ^{13}C NMR data, a proton-decoupled sequence is commonly used.

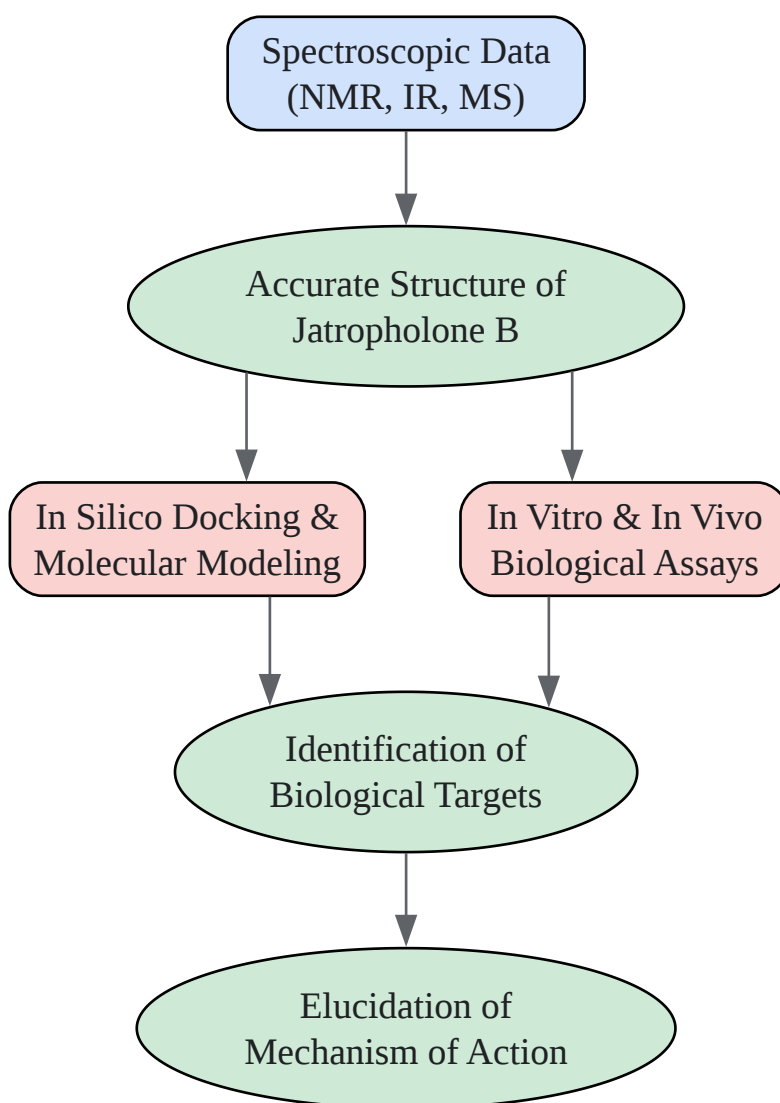
IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr pellet or dissolved in a

suitable solvent.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule.

Signaling Pathways and Logical Relationships

The biological activity of **Jatropholone B** is an area of active research. The following diagram illustrates a conceptual relationship between the spectroscopic data and the elucidation of its biological function.



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From spectroscopic data to understanding the biological function of **Jatropholone B**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Jatropholone B**. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data analysis. The provided information aims to facilitate further investigation into the therapeutic potential of this promising natural product.

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